7-Benzyloxyindole can be sourced from various chemical suppliers and is often utilized in laboratories for research purposes. It falls under the category of heterocyclic compounds, which are organic compounds containing a ring structure composed of at least one atom that is not carbon. This compound has been studied for its biological activities, particularly its antifungal properties against Candida albicans.
The synthesis of 7-Benzyloxyindole typically involves several methods, including:
The choice of synthesis method can depend on factors such as yield efficiency, reaction time, and availability of reagents.
7-Benzyloxyindole participates in various chemical reactions, including:
These reactions are crucial for developing derivatives with enhanced biological or chemical properties.
The mechanism of action for 7-Benzyloxyindole, particularly regarding its antifungal activity, involves:
In experimental models, treatment with 7-Benzyloxyindole demonstrated over 90% inhibition of biofilm biomass at concentrations as low as 0.1 mM .
7-Benzyloxyindole has several significant applications:
7-Benzyloxyindole (systematic name: 7-(Phenylmethoxy)-1H-indole; CAS Registry Number: 20289-27-4) possesses the molecular formula C₁₅H₁₃NO and a molecular weight of 223.27 g/mol. Its structure integrates an indole core – a bicyclic system featuring a benzene ring fused to a pyrrole ring – with a benzyloxy (-OCH₂C₆H₅) substituent specifically attached at the 7-position carbon of the benzene moiety. This substitution pattern significantly influences the molecule's electronic properties and steric profile compared to unsubstituted indole or derivatives modified at other positions [1] [4] [10].
Table 1: Fundamental Physicochemical Properties of 7-Benzyloxyindole
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₁₅H₁₃NO | |
Molecular Weight | 223.27 g/mol | |
CAS Registry Number | 20289-27-4 | |
Melting Point | 70-74 °C | Observed range [1] [4] |
Boiling Point | 411.6 ± 20.0 °C | Predicted [1] |
Density | 1.196 ± 0.06 g/cm³ | Predicted [1] |
Solubility | Slightly soluble in Chloroform, Methanol | Insoluble in water [1] |
pKa (Predicted) | 16.36 ± 0.30 | Relates to indole N-H acidity [1] |
Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [1] |
Key structural characteristics include:
The molecule typically presents as a light red to pale yellow crystalline solid under standard conditions. Spectroscopic identifiers include characteristic signals in nuclear magnetic resonance (¹H NMR, ¹³C NMR), infrared (IR) spectroscopy (N-H stretch ~3400 cm⁻¹, aromatic C-H stretches, C-O-C stretch), and mass spectrometry (m/z 223.10 for [M]⁺) [4] [10].
The exploration of indole derivatives has been a cornerstone of organic and medicinal chemistry for over a century, driven by their prevalence in natural products (e.g., tryptophan, serotonin, auxins, indole alkaloids) and biological activities. While the precise date of the first synthesis of 7-benzyloxyindole is not definitively pinpointed in the literature, its emergence as a significant synthetic target and intermediate became prominent in the late 20th century alongside advances in heterocyclic chemistry methodologies [6] [9].
Two principal synthetic routes have been historically employed for its preparation, reflecting broader developments in indole synthesis:
The primary historical driver for synthesizing 7-benzyloxyindole was its role as a protected precursor to 7-hydroxyindole, a moiety found in complex natural products and recognized for potential bioactivity but often challenging to handle directly due to oxidation susceptibility. Benzyl protection offered stability during synthetic manipulations, with subsequent deprotection (e.g., hydrogenolysis) revealing the phenolic group [6].
A pivotal moment in the compound's history came with its identification as the key chiral intermediate in the synthesis of AJ-9677 (Dainippon Pharmaceutical Co., Ltd.), a potent and selective β3-adrenergic receptor agonist investigated as a clinical candidate for treating obesity in diabetic patients. The need for large-scale, efficient, and stereoselective synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole from 7-benzyloxyindole spurred significant methodological refinements. Early routes using expensive N-Fmoc-D-alanyl chloride under cryogenic conditions were replaced by more practical resolutions of racemic intermediates derived from 7-benzyloxyindole via Vilsmeier formylation and Henry reaction, showcasing its critical role in pharmaceutical process chemistry [6].
Furthermore, the rise of research into bacterial communication and antivirulence strategies in the early 2000s brought 7-benzyloxyindole into the spotlight. Screening of indole libraries revealed its potent ability to modulate microbial behavior without cytotoxicity, distinguishing it from simple indole and many other derivatives [2] [3] [7]. This established it not just as a synthetic stepping stone, but as a bioactive compound in its own right.
7-Benzyloxyindole occupies a unique niche in medicinal chemistry, functioning both as a versatile synthetic intermediate for complex molecules and as a privileged scaffold exhibiting intrinsic bioactivity, particularly in the realm of antimicrobial and antivirulence research.
Role as Synthetic Intermediate:7-Benzyloxyindole serves as a crucial starting material for synthesizing diverse pharmacologically active compounds. Key examples include:
Intrinsic Bioactivity and Antimicrobial Significance:Beyond its synthetic utility, 7-benzyloxyindole demonstrates significant intrinsic biological activity, primarily characterized by potent non-biocidal antivirulence and antibiofilm properties against diverse pathogens:
Table 2: Antimicrobial Efficacy Profile of 7-Benzyloxyindole
Pathogen | Key Activity | Concentration Range | Mechanistic Insight | Model System | Source |
---|---|---|---|---|---|
Staphylococcus aureus | Inhibits staphyloxanthin & hemolysin production; Increases susceptibility to ROS/blood | 0.5 - 1 mM | Represses virulence genes (hla, seb, splA, sspA, agrA, sarA) | In vitro, C. elegans | [2] |
Candida albicans | Potent biofilm inhibition; Suppresses hyphal formation | 0.02 - 0.1 mM | Downregulates hypha/biofilm genes (ALS3, ECE1, HWP1, RBT1) | In vitro, Confocal/SEM, C. elegans | [3] |
General Bacterial Pathogens | QS interference; Biofilm reduction; Virulence attenuation | Variable | Modulates QS signal perception/response | In vitro screening | [7] [9] |
The significance of 7-benzyloxyindole in antimicrobial research stems from its antivirulence strategy. Unlike traditional antibiotics that kill or inhibit growth, antivirulence agents disarm pathogens by targeting non-essential traits required for causing disease. This approach offers potential advantages by exerting reduced selective pressure for resistance development. 7-Benzyloxyindole's ability to selectively disrupt biofilms – major contributors to chronic infections and antimicrobial resistance – further enhances its therapeutic potential [2] [3] [7]. Its dual role as a synthetic building block for diverse therapeutic classes and as a direct modulator of pathogenic behavior underscores its unique importance in chemical and biomedical research.
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9